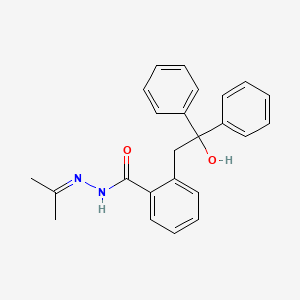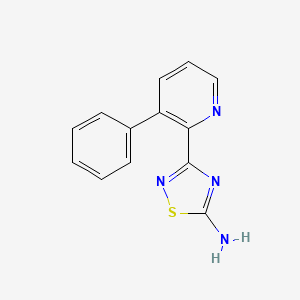
3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a unique structure combining a phenyl group, a pyridine ring, and a thiadiazole moiety, which contributes to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpyridine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. For instance, the reaction of 3-phenyl-2-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a protoporphyrinogen oxidase inhibitor, it disrupts the biosynthesis of chlorophyll in plants, leading to their death . In medicinal applications, the compound may interact with cellular proteins, leading to the inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)phenylamino Derivatives: These compounds share a similar pyridine and phenyl structure but differ in their functional groups and biological activities.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its combined structural features of phenyl, pyridine, and thiadiazole rings, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. Its potential as a protoporphyrinogen oxidase inhibitor also highlights its unique application in agriculture as a herbicide .
Propiedades
Fórmula molecular |
C13H10N4S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
3-(3-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H10N4S/c14-13-16-12(17-18-13)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-8H,(H2,14,16,17) |
Clave InChI |
MHLVYCSGRWDVRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=NSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


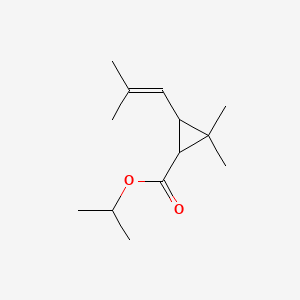
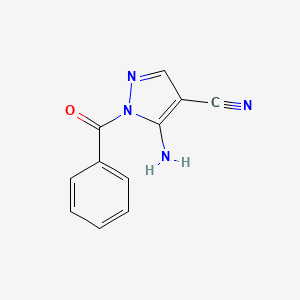
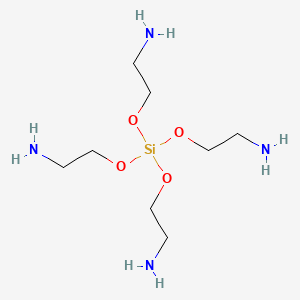

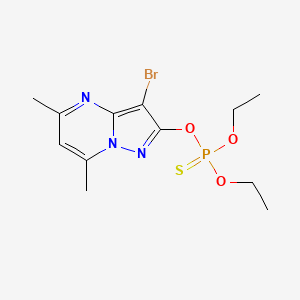
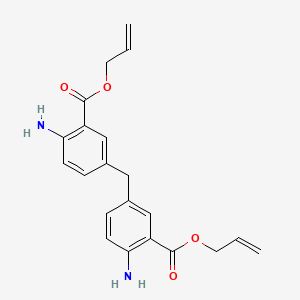

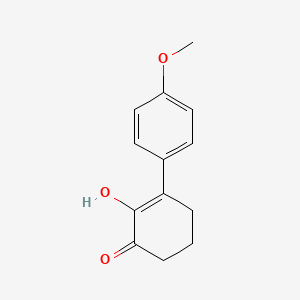
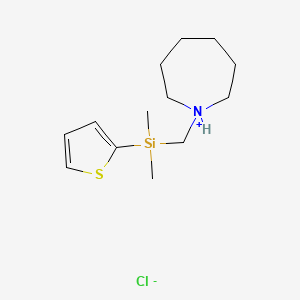
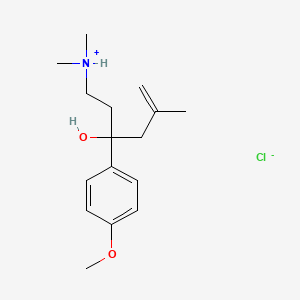
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
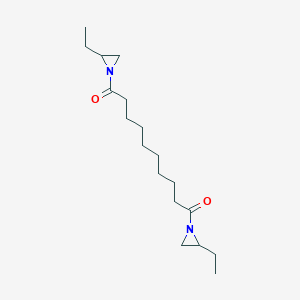
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
